N-Cbz-O4-tert-butyl-L-tyrosine succinimido ester
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Overview
Description
N-Cbz-O4-tert-butyl-L-tyrosine succinimido ester is a compound that belongs to the class of carbamate-protected amino acids. This compound is often used in peptide synthesis due to its stability and reactivity. The presence of the carbamate group (Cbz) provides protection to the amino group, while the tert-butyl ester protects the carboxyl group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-O4-tert-butyl-L-tyrosine succinimido ester typically involves the protection of the amino and carboxyl groups of L-tyrosine. The process begins with the protection of the amino group using benzyl chloroformate (Cbz-Cl) to form N-Cbz-L-tyrosine. The carboxyl group is then protected by esterification with tert-butanol in the presence of an acid catalyst, such as sulfuric acid, to yield N-Cbz-O4-tert-butyl-L-tyrosine .
The final step involves the formation of the succinimido ester by reacting N-Cbz-O4-tert-butyl-L-tyrosine with N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (DCC) under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-Cbz-O4-tert-butyl-L-tyrosine succinimido ester undergoes various chemical reactions, including:
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield L-tyrosine.
Substitution: The succinimido ester can react with nucleophiles, such as amines, to form amide bonds, making it useful in peptide coupling reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Substitution: Nucleophiles like primary amines in the presence of a base (e.g., triethylamine).
Major Products Formed
Hydrolysis: L-tyrosine, benzyl alcohol, and tert-butanol.
Substitution: Peptide bonds with the formation of N-Cbz-protected peptides.
Scientific Research Applications
N-Cbz-O4-tert-butyl-L-tyrosine succinimido ester is widely used in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein engineering.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of N-Cbz-O4-tert-butyl-L-tyrosine succinimido ester involves its role as a protecting group in peptide synthesis. The carbamate and ester groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions. The succinimido ester facilitates the formation of amide bonds by reacting with nucleophiles, thus enabling the synthesis of peptides and other amide-containing compounds .
Comparison with Similar Compounds
Similar Compounds
N-Cbz-L-lysine tert-butyl ester hydrochloride: Similar in structure but with a lysine backbone instead of tyrosine.
L-tyrosine tert-butyl ester: Lacks the Cbz protection and succinimido ester group.
N-Cbz-protected amino acids: General class of compounds with similar protective groups but different amino acid backbones.
Uniqueness
N-Cbz-O4-tert-butyl-L-tyrosine succinimido ester is unique due to its combination of protective groups and the succinimido ester functionality, making it highly versatile in peptide synthesis and other organic reactions .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O7/c1-25(2,3)33-19-11-9-17(10-12-19)15-20(23(30)34-27-21(28)13-14-22(27)29)26-24(31)32-16-18-7-5-4-6-8-18/h4-12,20H,13-16H2,1-3H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLJTOVTUWDKCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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